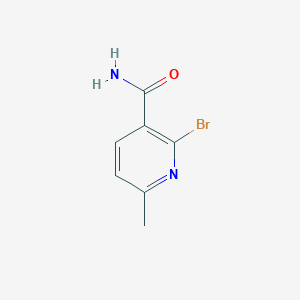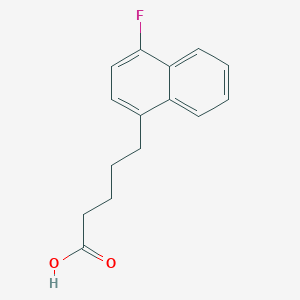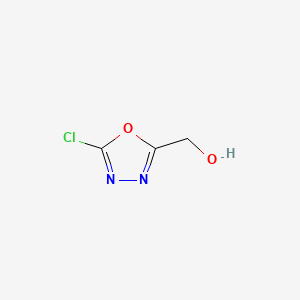
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the chloro and hydroxymethyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1,3,4-oxadiazol-2-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of chloroacetic acid hydrazide with carbon disulfide, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-1,3,4-oxadiazol-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
- Oxidation of the hydroxymethyl group can yield (5-Chloro-1,3,4-oxadiazol-2-YL)carboxylic acid.
- Reduction of the chloro group can produce (5-Hydroxy-1,3,4-oxadiazol-2-YL)methanol.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloro-1,3,4-oxadiazol-2-YL)methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens. The chloro and hydroxymethyl groups play a crucial role in binding to the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- (5-Methyl-1,3,4-oxadiazol-2-YL)methanol
- (5-Phenyl-1,3,4-oxadiazol-2-YL)methanol
- (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanol
Comparison:
- (5-Chloro-1,3,4-oxadiazol-2-YL)methanol is unique due to the presence of the chloro group, which enhances its reactivity and potential for further functionalization.
- (5-Methyl-1,3,4-oxadiazol-2-YL)methanol lacks the chloro group, making it less reactive in certain substitution reactions .
- (5-Phenyl-1,3,4-oxadiazol-2-YL)methanol has a phenyl group that imparts different electronic properties and potential applications .
- (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanol combines the chloro and phenyl groups, offering a unique set of chemical properties .
Properties
Molecular Formula |
C3H3ClN2O2 |
|---|---|
Molecular Weight |
134.52 g/mol |
IUPAC Name |
(5-chloro-1,3,4-oxadiazol-2-yl)methanol |
InChI |
InChI=1S/C3H3ClN2O2/c4-3-6-5-2(1-7)8-3/h7H,1H2 |
InChI Key |
SJMALHMNBJLPES-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(O1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


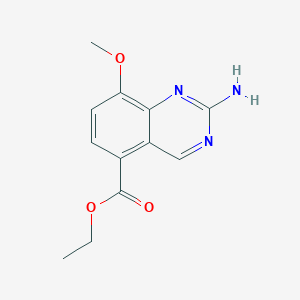
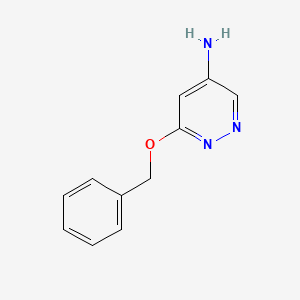
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
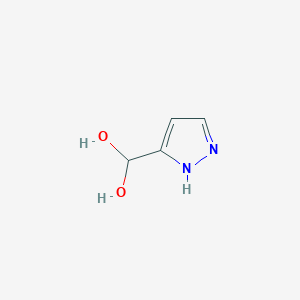
![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
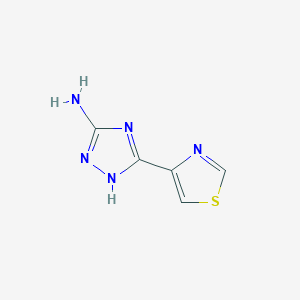
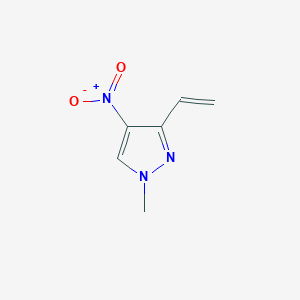
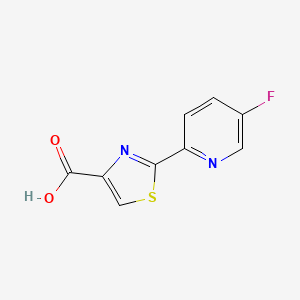
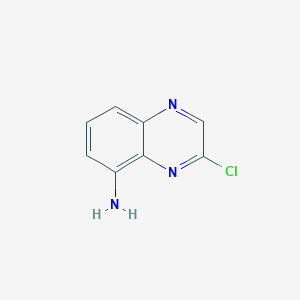

![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
